Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate
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Overview
Description
Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate involves multiple steps, starting with the preparation of the naphthylamine derivatives. These derivatives undergo diazotization followed by coupling reactions to form the azo compound. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using acidic or basic conditions to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through filtration and crystallization to obtain the desired dye quality.
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines and other reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and food products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. In biological systems, it can interact with cellular components, leading to changes in color that can be used for diagnostic purposes. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can alter their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its high solubility in water and its stability under various pH conditions. This makes it particularly useful in applications where consistent color properties are essential.
Properties
CAS No. |
65072-26-6 |
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Molecular Formula |
C28H17N4Na3O11S2 |
Molecular Weight |
718.6 g/mol |
IUPAC Name |
trisodium;4-[[1-hydroxy-6-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C28H20N4O11S2.3Na/c33-23-13-20(44(38,39)40)11-15-9-18(5-7-21(15)23)29-28(37)30-19-6-8-22-16(10-19)12-24(45(41,42)43)25(26(22)34)32-31-17-3-1-14(2-4-17)27(35)36;;;/h1-13,33-34H,(H,35,36)(H2,29,30,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI Key |
HNRZVEBLTQZBGJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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